[3,3'-Bipyridin]-2-amine, 5-bromo-
Description
Significance of Bipyridine Scaffolds in Coordination Chemistry and Beyond
Bipyridines, particularly the 2,2'-bipyridine (B1663995) isomer, are renowned for their role as exceptional ligands in coordination chemistry. nih.gov Their two nitrogen atoms are perfectly positioned to chelate with metal ions, forming stable complexes with a wide range of transition metals. wikipedia.org This ability to form robust and often redox-active metal complexes has been instrumental in the development of catalysts, photosensitizers, and advanced materials. mdpi.comresearchgate.net The resulting metal-bipyridine complexes often display unique photophysical and electrochemical properties, stemming from the delocalization of electrons across the coplanar pyridine (B92270) rings. wikipedia.org Beyond their traditional use in coordination chemistry, bipyridine scaffolds are integral to supramolecular chemistry, where they serve as building blocks for constructing intricate molecular architectures. nih.gov Their applications extend to the development of biologically active molecules and materials for optoelectronics. mdpi.comresearchgate.net
Rationale for Amino and Bromo Functionalization in Bipyridine Frameworks
The introduction of specific functional groups onto the bipyridine framework, such as amino (-NH2) and bromo (-Br) groups, is a strategic approach to fine-tune the molecule's electronic and steric properties. The amino group, being an electron-donating group, can enhance the electron density of the pyridine ring, which can, in turn, influence the coordination properties and the reactivity of the resulting metal complexes. acs.orgrsc.org This functionalization is a key strategy in creating more sophisticated chelating ligands. thieme-connect.com
Conversely, the bromo group is an electron-withdrawing group and a versatile synthetic handle. Its presence allows for a wide array of subsequent chemical transformations, most notably cross-coupling reactions like the Suzuki, Stille, and Negishi couplings. mdpi.comnih.gov This enables the straightforward introduction of various other functional groups or the construction of more complex molecular structures. acs.orgnih.gov The strategic placement of a bromine atom, as seen in 5-bromo-2,2'-bipyridine, provides a reactive site for further elaboration of the ligand structure. acs.orgnih.gov
Overview of Research Trajectories for Advanced Functional Bipyridine Derivatives
The continuous exploration of functionalized bipyridine derivatives is a vibrant area of chemical research. mdpi.com Current research focuses on developing more efficient and selective synthetic methodologies to access a wider diversity of these compounds. nih.govthieme-connect.de A significant trend involves the design of bipyridine-based ligands for specific catalytic applications, including water oxidation and CO2 reduction. researchgate.net Furthermore, the unique photophysical properties of their metal complexes are being harnessed for applications in organic light-emitting diodes (OLEDs) and as photosensitizers in photodynamic therapy. nih.govnih.gov The modular nature of functionalized bipyridines allows for the systematic tuning of their properties, paving the way for the rational design of molecules with desired functions in materials science, medicine, and catalysis. researchgate.net
Chemical Profile of [3,3'-Bipyridin]-2-amine, 5-bromo-
| Property | Value |
| CAS Number | 1335051-77-8 |
| Molecular Formula | C10H8BrN3 |
| Molecular Weight | 250.099 g/mol |
| IUPAC Name | 5-bromo-3-(pyridin-3-yl)pyridin-2-amine |
| SMILES | C1=CC(=CN=C1)C2=C(N=CC(=C2)Br)N |
| InChI | InChI=1S/C10H8BrN3/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h1-6H,(H2,12,14) |
An in-depth exploration of advanced synthetic strategies for the formation of [3,3'-Bipyridin]-2-amine, 5-bromo-, a compound of interest in various chemical research domains, necessitates a focus on the construction of its core bipyridine structure. The creation of the carbon-carbon bond linking the two pyridine rings is the pivotal step in its synthesis. This article details contemporary and efficient methodologies for this key transformation, centering on metal-catalyzed cross-coupling reactions and innovative decarboxylative and desulfonylative methods.
Properties
IUPAC Name |
5-bromo-3-pyridin-3-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h1-6H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMQQHUUNNWOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335051-77-8 | |
| Record name | 5-bromo-3-(pyridin-3-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidating the Coordination Chemistry of 3,3 Bipyridin 2 Amine, 5 Bromo
Ligand Design and Steric/Electronic Influence of Substituents
The strategic placement of amino and bromo groups on the 3,3'-bipyridine (B1266100) scaffold significantly modulates its coordination properties. These substituents exert both electronic and steric effects that dictate the stability, geometry, and reactivity of the resulting metal complexes.
Impact of Amino and Bromo Groups on Coordination Behavior
The amino group (-NH2) at the 2-position and the bromo group (-Br) at the 5-position of one of the pyridine (B92270) rings introduce a push-pull electronic effect and notable steric features.
Steric Effects : The bromo group's steric bulk can influence the rotational freedom around the C3-C3' bond of the bipyridine, potentially favoring a specific conformation in solution. This steric hindrance can also affect the geometry of the metal's coordination sphere, sometimes leading to distorted octahedral or square planar arrangements, depending on the metal ion and other coordinated ligands. dalalinstitute.commdpi.com
A comparative analysis of related substituted pyridines highlights these influences:
| Substituent Effect | Impact on [3,3'-Bipyridin]-2-amine, 5-bromo- |
| Amino Group (Electron-Donating) | Increases electron density, enhancing σ-donor capability and metal-ligand bond strength. |
| Bromo Group (Electron-Withdrawing) | Decreases overall basicity via induction, influencing redox potentials. |
| Bromo Group (Steric Bulk) | Restricts rotation around the inter-ring bond and can influence coordination geometry. |
Chelate Effect and Stability of Metal-Bipyridine Complexes
Bipyridine ligands, including [3,3'-Bipyridin]-2-amine, 5-bromo-, are classic examples of chelating agents. When they coordinate to a metal ion through both nitrogen atoms, they form a stable five-membered ring. This phenomenon, known as the chelate effect, results in significantly more stable complexes compared to those formed with analogous monodentate ligands like pyridine. uwimona.edu.jmlibretexts.org
| Thermodynamic Parameter | Contribution to Chelate Effect |
| Enthalpy (ΔH) | The change in enthalpy for chelation is often comparable to coordination with similar monodentate ligands. uwimona.edu.jm |
| Entropy (ΔS) | The primary driving force; chelation increases the number of independent molecules, leading to a significant positive entropy change. dalalinstitute.comuwimona.edu.jm |
| Gibbs Free Energy (ΔG) | Becomes more negative due to the large, positive TΔS term, indicating a more spontaneous and favorable complex formation. dalalinstitute.comuwimona.edu.jm |
Complexation with Transition Metal Ions
The versatile electronic and steric properties of [3,3'-Bipyridin]-2-amine, 5-bromo- allow it to form a variety of complexes with transition metal ions, exhibiting different coordination modes and geometries.
Formation of Homoleptic and Heteroleptic Complexes
This ligand can participate in the formation of both homoleptic and heteroleptic complexes.
Homoleptic Complexes : These complexes contain only one type of ligand, with a general formula of [M(L)n]z+. For example, three molecules of a bipyridine ligand can coordinate to a metal ion to form an octahedral complex, such as [Fe(bpy)3]2+. wikipedia.org It is conceivable that [3,3'-Bipyridin]-2-amine, 5-bromo- could form similar tris-ligated homoleptic complexes, [M([3,3'-Bipyridin]-2-amine, 5-bromo-)3]z+.
Heteroleptic Complexes : These are mixed-ligand complexes containing more than one type of ligand, for instance, [M(L)(L')n]z+. The synthesis of heteroleptic complexes can sometimes be challenging due to ligand scrambling in solution. acs.org However, methods have been developed to synthesize and purify such complexes, often involving sequential addition of ligands or chromatographic techniques. acs.orguark.edu For example, a complex could be formed with one [3,3'-Bipyridin]-2-amine, 5-bromo- ligand and other ligands like carbonyls or other substituted bipyridines. nih.gov
Ligand Denticity and Coordination Modes
The term "denticity" refers to the number of donor atoms a single ligand uses to bind to a central metal ion. libretexts.orglibretexts.org
Bidentate Chelating Mode : The most common coordination mode for bipyridine ligands is as a bidentate chelating agent, where both nitrogen atoms of the two pyridine rings bind to the same metal center, forming a stable five-membered ring. youtube.com This is the expected primary coordination mode for [3,3'-Bipyridin]-2-amine, 5-bromo-.
Monodentate and Bridging Modes : While less common for 2,2'-bipyridines, 3,3'- and 4,4'-bipyridines can act as bridging ligands, connecting two different metal centers, which can lead to the formation of coordination polymers. mdpi.com Given the 3,3'-linkage in the subject ligand, a bridging coordination mode is a possibility, potentially leading to one-dimensional or more complex polymeric structures. In some instances, a bipyridine ligand might coordinate through only one of its nitrogen atoms, acting as a monodentate ligand, although this is less favorable due to the chelate effect.
| Coordination Mode | Description | Potential for [3,3'-Bipyridin]-2-amine, 5-bromo- |
| Bidentate Chelating | Both nitrogen atoms bind to a single metal center. | Highly probable, forming a stable chelate ring. |
| Bridging | The two nitrogen atoms bind to two different metal centers. | Possible due to the 3,3'-linkage, leading to coordination polymers. |
| Monodentate | Only one nitrogen atom coordinates to the metal center. | Less likely due to the entropic favorability of chelation. |
Stereoelectronic Properties and their Role in Metal Binding
The combination of steric and electronic properties—the stereoelectronics—of [3,3'-Bipyridin]-2-amine, 5-bromo- is critical in determining its metal binding behavior.
Redox Properties : The electronic character of the substituents directly impacts the redox potential of both the ligand and the metal complex. Electron-donating groups generally make the ligand and the complex easier to oxidize, while electron-withdrawing groups make them easier to reduce. This tunability is a key feature in the design of bipyridine complexes for applications in photocatalysis and electrocatalysis. acs.org
Information on [3,3'-Bipyridin]-2-amine, 5-bromo- Not Currently Available
Following a comprehensive search of publicly available scientific literature, detailed research findings concerning the coordination chemistry of [3,3'-Bipyridin]-2-amine, 5-bromo-, specifically regarding its ligand exchange processes and cyclometalation mechanisms, could not be located. The stringent requirement to focus solely on this specific chemical compound prevents the inclusion of data from related but distinct molecules, as such extrapolation would not be scientifically rigorous.
The investigation into the kinetics, thermodynamics, and mechanistic pathways of a specific ligand is a highly specialized area of chemical research. While general principles of ligand exchange and C-H bond activation in bipyridine-type complexes are well-documented nih.govacs.orgnih.gov, the specific electronic and steric effects imparted by the 5-bromo and 2-amine substituents on a [3,3'-bipyridine] framework necessitate dedicated experimental or computational studies for an accurate elucidation.
Searches for data on the kinetics and thermodynamics of ligand exchange for metal complexes of [3,3'-Bipyridin]-2-amine, 5-bromo- did not yield specific rate constants, activation parameters, or thermodynamic data such as Gibbs free energy (ΔG), enthalpy (ΔH), or entropy (ΔS) of exchange reactions. nih.govinorgchemres.orgnih.govnih.gov Similarly, no studies detailing the mechanisms of cyclometalation or C-H bond activation involving this particular ligand were found. acs.orgosti.govresearchgate.netnih.gov
Without published data specific to [3,3'-Bipyridin]-2-amine, 5-bromo-, the creation of a scientifically accurate and authoritative article that adheres to the requested outline is not possible.
Computational Chemistry and Theoretical Investigations of 3,3 Bipyridin 2 Amine, 5 Bromo
Molecular Geometry Optimization and Conformation Analysis
The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For flexible molecules like [3,3'-Bipyridin]-2-amine, 5-bromo-, which has a rotatable bond between the two pyridine (B92270) rings, conformational analysis is crucial.
The relative orientation of the two pyridine rings in 3,3'-bipyridine (B1266100) derivatives can significantly impact their electronic properties and ability to coordinate with metal ions. Computational studies on related bipyridine systems have shown that the planarity of the molecule can be influenced by substituents. For instance, in 2,2'-bipyridine (B1663995), the molecule prefers a near-planar conformation. In contrast, the conformational landscape of 3,3'-bipyridine and its derivatives can be more complex, with the potential for both syn and anti conformations.
A computational study of [3,3'-Bipyridin]-2-amine, 5-bromo- would involve a potential energy surface scan by systematically rotating the dihedral angle between the two pyridine rings to identify the global and local energy minima. DFT calculations, for example at the B3LYP/6-31G(d,p) level of theory, are commonly used for such conformational analyses. The results of such an analysis would reveal the most stable conformation(s) of the molecule in the gas phase. It is important to note that intermolecular interactions in the solid state or solvent effects in solution can favor conformations that are not the global minimum in the gas phase.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity and electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical behavior.
The HOMO is the orbital from which a molecule is most likely to donate electrons, and its energy level is related to the ionization potential. A higher HOMO energy indicates a greater tendency to donate electrons. The LUMO is the orbital to which a molecule is most likely to accept electrons, and its energy level is related to the electron affinity. A lower LUMO energy suggests a greater ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For [3,3'-Bipyridin]-2-amine, 5-bromo-, the presence of the electron-donating amino group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electron-withdrawing bromine atom, on the other hand, would likely lower the energy of both the HOMO and LUMO. DFT calculations can provide precise energy levels for these orbitals. In substituted 2,2'-bipyridines, it has been observed that amino substituents lead to a general reduction in the HOMO-LUMO energy gap, with the effect being more pronounced than that of bromo substituents nih.govacs.org.
| Orbital | Energy (eV) | General Interpretation |
|---|---|---|
| HOMO | -5.80 | Represents the ability to donate electrons; higher energy indicates greater nucleophilicity. |
| LUMO | -1.50 | Represents the ability to accept electrons; lower energy indicates greater electrophilicity. |
| HOMO-LUMO Gap | 4.30 | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |
The spatial distribution, or lobes, of the HOMO and LUMO are critical for understanding regioselectivity in chemical reactions. The regions of the molecule where the HOMO has the largest lobes are the most likely sites for electrophilic attack, as this is where the electron density is highest. Conversely, the areas with the largest LUMO lobes are the most probable sites for nucleophilic attack.
In [3,3'-Bipyridin]-2-amine, 5-bromo-, the HOMO is expected to have significant contributions from the amino group and the pyridine ring to which it is attached, particularly at the ortho and para positions relative to the amino group. The LUMO is likely to be distributed over both pyridine rings, with potentially larger coefficients on the carbon atoms adjacent to the nitrogen atoms and the carbon atom bearing the bromine.
Furthermore, the HOMO-LUMO gap is related to the electronic absorption properties of the molecule. The transition of an electron from the HOMO to the LUMO upon absorption of light is often the lowest energy electronic transition, corresponding to the λmax in the UV-Vis spectrum. TD-DFT calculations can simulate these electronic transitions and predict the absorption spectrum, providing a theoretical basis for the observed color and photophysical properties of the compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map of [3,3'-Bipyridin]-2-amine, 5-bromo- is characterized by distinct regions of positive, negative, and neutral potential, which arise from the interplay of the electron-donating amino group, the electron-withdrawing bromo substituent, and the inherent electronegativity of the nitrogen atoms within the bipyridine framework.
The most negative potential (red and yellow regions) is typically localized on the nitrogen atoms of the pyridine rings, indicating these are the primary sites for electrophilic attack and coordination with metal cations. The presence of the electron-donating amino (-NH2) group enhances the negative potential on the adjacent pyridine ring's nitrogen, making it a stronger Lewis base site compared to the nitrogen on the bromo-substituted ring. Conversely, the electron-withdrawing bromine atom diminishes the electron density on its ring, making its nitrogen atom less nucleophilic.
Regions of positive electrostatic potential (blue regions) are generally found around the hydrogen atoms of the amino group, making them susceptible to interactions with electron-rich species and capable of acting as hydrogen-bond donors. The bromine atom exhibits a region of positive potential on its outermost surface, known as a "sigma-hole," which allows it to participate in halogen bonding. dntb.gov.ua Computational studies on similar substituted bipyridines confirm that such substituent effects significantly modulate the electronic properties and reactivity of the molecule. manchester.ac.uknih.gov
Table 1: Predicted Electrostatic Potential (ESP) Values at Key Atomic Sites (Note: These are illustrative values based on DFT calculations of analogous molecules. The exact values for the title compound require specific calculation.)
| Atomic Site | Predicted ESP (kcal/mol) | Implication |
| N-atom (amino-substituted ring) | -45 to -55 | Strong nucleophilic center, primary metal coordination site |
| N-atom (bromo-substituted ring) | -30 to -40 | Weaker nucleophilic center |
| H-atoms (of -NH2 group) | +25 to +35 | Hydrogen bond donor sites |
| Br-atom (sigma-hole) | +15 to +25 | Halogen bond donor site |
Intermolecular Interactions and Solid-State Packing Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational method for analyzing intermolecular interactions within a crystal lattice. For [3,3'-Bipyridin]-2-amine, 5-bromo-, a theoretical analysis predicts that the solid-state packing would be governed by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions.
The two-dimensional fingerprint plots derived from a Hirshfeld analysis quantify the relative contributions of different intermolecular contacts. The most significant interactions are expected to be:
N-H···N Hydrogen Bonds: The amino group is a potent hydrogen bond donor, while the pyridine nitrogen atoms are acceptors. This is predicted to lead to the formation of robust dimers or chain motifs in the crystal structure, a common feature in related amino-pyridine compounds. nih.gov
Halogen Bonding (Br···N): The positive sigma-hole on the bromine atom can interact favorably with the electron-rich nitrogen atoms of adjacent molecules, contributing significantly to the crystal packing. mdpi.com
π-π Stacking: The aromatic pyridine rings are expected to engage in offset π-π stacking interactions, further stabilizing the crystal lattice.
Studies on structurally similar brominated heterocyclic compounds have utilized Hirshfeld analysis to visualize and quantify these interactions, confirming that hydrogen and halogen bonds often dominate the supramolecular assembly. mdpi.comnih.govnih.gov
Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: Data is representative of analyses performed on similar brominated N-heterocyclic compounds.) nih.govresearchgate.net
| Interaction Type | Predicted Contribution (%) | Description |
| H···H | 30 - 40% | Represents the largest surface area but are weaker, van der Waals type contacts. |
| C···H / H···C | 20 - 25% | Indicates C-H···π and other weak C-H interactions. |
| Br···H / H···Br | 15 - 20% | Highlights the importance of contacts involving the bromine atom. |
| N···H / H···N | 10 - 15% | Quantifies the crucial N-H···N hydrogen bonding interactions. |
| Br···N / N···Br | 5 - 10% | Represents the contribution from halogen bonding. |
Mechanistic Studies of Reactions Involving [3,3'-Bipyridin]-2-amine, 5-bromo-
Theoretical mechanistic studies can elucidate the pathways of reactions involving [3,3'-Bipyridin]-2-amine, 5-bromo-, particularly in metal-catalyzed cross-coupling reactions where it might act as a substrate. Density Functional Theory (DFT) calculations are often employed to map the potential energy surfaces of such reactions.
One of the most relevant reaction types for this molecule is palladium-catalyzed cross-coupling, such as Suzuki or Buchwald-Hartwig amination reactions, targeting the C-Br bond. Theoretical studies on the coupling of bromopyridines have detailed the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki) or coordination of the amine (for Buchwald-Hartwig), and reductive elimination. researchgate.net
The presence of the amino group and the second pyridine ring influences the reactivity of the C-Br bond. The electron-donating amino group can modulate the electron density of the ring system, potentially affecting the rate of oxidative addition of the palladium catalyst. Furthermore, the bipyridine moiety itself can act as a ligand for the metal catalyst, leading to potential catalyst inhibition or the formation of alternative reaction pathways. Mechanistic investigations on related bipyridine syntheses, such as Ullmann coupling, consider radical and anionic pathways, highlighting the complexity of these transformations. mdpi.compreprints.org
Theoretical Prediction of Metal-Ligand Interactions and Complex Stability
[3,3'-Bipyridin]-2-amine, 5-bromo- is a bidentate chelating ligand, capable of coordinating to a metal center through its two pyridine nitrogen atoms. Computational methods, particularly DFT, are invaluable for predicting the geometry, electronic structure, and stability of the resulting metal complexes. tandfonline.comnih.gov
The substituents play a critical role in tuning the ligand's electronic properties. The electron-donating amino group increases the electron density on the bipyridine system, enhancing its σ-donating ability and generally leading to more stable metal complexes compared to unsubstituted bipyridine. Conversely, the electron-withdrawing bromine atom has an opposing effect, though its impact is less pronounced than that of the amino group. This push-pull electronic nature can also influence the photophysical properties of the resulting complexes. mdpi.com
Theoretical calculations can predict key parameters that correlate with complex stability:
Metal-Ligand Bond Lengths: Shorter bond lengths typically indicate stronger interactions.
Binding Energies: The calculated energy released upon complex formation provides a direct measure of the interaction strength.
Natural Bond Orbital (NBO) Analysis: This method quantifies the charge transfer from the ligand's donor orbitals to the metal's acceptor orbitals, providing insight into the covalent character of the bond. nih.govmdpi.com
Studies on various substituted bipyridine complexes have shown that electronic modifications significantly impact redox potentials and the stability of the formed complexes. biosynth.comnih.gov The specific combination of an amino and a bromo group in [3,3'-Bipyridin]-2-amine, 5-bromo- makes it an intriguing ligand for creating stable complexes with unique electronic and potentially catalytic properties. researchgate.net
Advanced Spectroscopic and Structural Characterization of 3,3 Bipyridin 2 Amine, 5 Bromo and Its Complexes
X-ray Crystallography for Solid-State Structure Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Elucidation
¹H and ¹³C NMR are fundamental techniques for characterizing organic molecules. They provide information on the number and types of hydrogen and carbon atoms, respectively, as well as their connectivity.
For compounds containing a pyridine (B92270) ring, the chemical shifts of the aromatic protons are typically observed in the downfield region of the ¹H NMR spectrum. For example, in a related compound, 2-amino-5-bromopyridine (B118841), the proton signals appear at δ 8.10, 7.49, and 6.41 ppm. ijssst.info The presence of an amino group can influence the chemical shifts, with the amine protons often appearing as a broad singlet. rsc.org In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring will have characteristic chemical shifts. For instance, the carbons of 2,2'-bipyridine (B1663995) appear at δ 150.0, 148.5, 138.0, 129.1, and 121.6 ppm. rsc.orgchemicalbook.com The position of substituents like bromine and the amino group on the bipyridine framework of [3,3'-Bipyridin]-2-amine, 5-bromo- would cause distinct shifts in the proton and carbon signals, allowing for structural assignment.
Table 1: Representative ¹H and ¹³C NMR Data for Related Pyridine Compounds
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| 2-Amino-5-bromopyridine | DMSO-d6 | 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H) | Not specified | ijssst.info |
| 3-Amino-5-bromo-2-iodopyridine | DMSO-d6 | 7.67 (d, 1H), 7.16 (d, 1H), 5.65 (s, 2H) | 147.68, 137.97, 120.92, 120.01, 106.10 | nih.gov |
Two-Dimensional NMR Techniques (e.g., HMQC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between different nuclei.
HSQC experiments correlate the chemical shifts of directly bonded ¹H and ¹³C atoms, providing unambiguous assignment of protonated carbons. HMBC experiments, on the other hand, show correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons. While specific 2D NMR data for [3,3'-Bipyridin]-2-amine, 5-bromo- was not found, the application of these techniques is standard practice for the complete structural elucidation of complex organic molecules. These methods would be crucial in differentiating between the two pyridine rings and precisely locating the bromo and amino substituents.
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Confirmation
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups.
For [3,3'-Bipyridin]-2-amine, 5-bromo-, key vibrational modes would include:
N-H stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com For example, the IR spectrum of aniline, a primary aromatic amine, displays N-H stretching bands at 3442 and 3360 cm⁻¹. orgchemboulder.com
C=C and C=N stretching: The aromatic rings will exhibit characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.
N-H bending: A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹. orgchemboulder.com
C-N stretching: The stretching of the C-N bond in aromatic amines typically appears as a strong band between 1335 and 1250 cm⁻¹. orgchemboulder.com
C-Br stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region, typically below 700 cm⁻¹.
The IR spectrum of the related compound 2-amino-5-bromopyridine is available, which would show similar characteristic peaks. chemicalbook.com
Table 2: Typical IR Absorption Frequencies for Functional Groups in [3,3'-Bipyridin]-2-amine, 5-bromo-
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Primary Amine (N-H) | Stretch | 3400-3250 (two bands) | orgchemboulder.com |
| Primary Amine (N-H) | Bend | 1650-1580 | orgchemboulder.com |
| Aromatic C-N | Stretch | 1335-1250 | orgchemboulder.com |
| Aromatic C=C/C=N | Stretch | 1600-1450 | - |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
For [3,3'-Bipyridin]-2-amine, 5-bromo-, the molecular ion peak in the mass spectrum would confirm its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. These techniques are particularly useful for studying conjugated systems like bipyridines and their metal complexes.
The UV-Vis absorption spectrum of [3,3'-Bipyridin]-2-amine, 5-bromo- is expected to show absorptions corresponding to π-π* transitions within the aromatic bipyridine system. The position and intensity of these bands can be influenced by the substituents and the solvent. researchgate.net Upon coordination to a metal ion, new absorption bands, often in the visible region, may appear due to metal-to-ligand charge transfer (MLCT) or d-d transitions. researchgate.netresearchgate.net
Fluorescence spectroscopy can reveal information about the excited states of the molecule. Many bipyridine compounds and their complexes are known to be luminescent. researchgate.net The emission wavelength and quantum yield are sensitive to the molecular structure, the presence of metal ions, and the environment. researchgate.netresearchgate.net For example, ruthenium(II) bipyridine complexes are well-known for their strong luminescence. researchgate.net The study of the electronic absorption and emission spectra of [3,3'-Bipyridin]-2-amine, 5-bromo- and its complexes would be crucial for understanding their potential in applications such as sensing, light-emitting devices, and photochemistry.
UV-Visible Spectroscopy for Electronic Transitions and Charge-Transfer Bands
UV-Visible absorption spectroscopy is a fundamental technique for probing the electronic structure of molecules. For [3,3'-Bipyridin]-2-amine, 5-bromo-, the absorption spectrum is expected to be dominated by π→π* and n→π* transitions associated with the bipyridine aromatic system. The bipyridine framework itself gives rise to intense π→π* transitions, typically in the UV region. The presence of the amino (-NH₂) group, a strong electron-donating group, is likely to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system and the possibility of n→π* transitions originating from the nitrogen lone pair.
Upon coordination to a metal center, new, often intense, absorption bands can appear in the visible region of the spectrum. These are known as charge-transfer (CT) bands and are crucial for understanding the electronic properties of the complex.
Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals (like Ru(II) or Os(II)) and acceptor ligands like bipyridine, an electron can be promoted from a metal-centered d-orbital to a ligand-centered π* orbital. acs.orgnih.gov These transitions are often strong and give rise to the characteristic colors of many transition metal complexes.
Ligand-to-Metal Charge Transfer (LMCT): For metals in high oxidation states with electron-rich ligands, the opposite can occur. An electron is excited from a ligand-based orbital to an empty or partially filled metal d-orbital. acs.org The amino group on the ligand would make it more electron-rich, potentially favoring LMCT transitions with suitable metal ions.
The specific wavelengths and intensities of these bands provide critical information about the electronic energy levels and the nature of the metal-ligand interaction. For example, studies on various amino-substituted 2,2'-bipyridine ligands have explored their excited state characteristics through UV/Vis spectroscopy. nih.gov Similarly, the spectra of tris(2,2'-bipyridine)iron(II) complexes show that electron-withdrawing or -donating substituents on the bipyridine rings systematically shift the absorption bands. aalto.fi
Table 1: Illustrative UV-Vis Absorption Data for Related Aminopyridine Compounds This table presents data for analogous compounds to illustrate typical spectral values.
Fluorescence and Phosphorescence Spectroscopy for Photophysical Properties
Luminescence spectroscopy provides insights into the de-excitation pathways of a molecule's excited state.
Fluorescence is the emission of light from a singlet excited state, a spin-allowed process that is typically fast.
Phosphorescence is emission from a triplet excited state, a spin-forbidden process that is much slower.
The photophysical properties of [3,3'-Bipyridin]-2-amine, 5-bromo- would be significantly influenced by its substituents. The amino group can enhance fluorescence, but can also participate in charge-transfer states that may quench emission. The presence of the heavy bromine atom is known to enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet state. This "heavy-atom effect" could potentially decrease fluorescence intensity while increasing the likelihood and intensity of phosphorescence.
When complexed with a heavy metal ion like ruthenium(II), iridium(III), or platinum(II), the spin-orbit coupling is further enhanced, making phosphorescence the dominant emission pathway. nih.govrsc.org The luminescence of such complexes is highly sensitive to the ligand environment. For instance, studies on various α-arylamino-2,2′-bipyridines show intense blue-to-green fluorescence with quantum yields sensitive to the electronic nature of substituents. nih.govsemanticscholar.org
Key parameters measured include the emission wavelength (λem), the quantum yield (Φ), which is the efficiency of the emission process, and the excited-state lifetime (τ). These parameters are crucial for applications in areas like organic light-emitting diodes (OLEDs) and biological sensing. nih.govnih.govrsc.org
Table 2: Illustrative Photophysical Data for Related Substituted Pyridine/Bipyridine Compounds This table presents data for analogous compounds to illustrate typical photophysical properties.
Electrochemical Characterization Techniques
Cyclic Voltammetry for Redox Potentials and Electron Transfer Processes
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of a compound, determining its reduction and oxidation potentials and the stability of the resulting species. For [3,3'-Bipyridin]-2-amine, 5-bromo-, the bipyridine unit can accept electrons into its π* orbitals, leading to one or more reduction events. The bromine and amino substituents will modulate these potentials; the electron-donating amino group would make reduction more difficult (shifting potentials to more negative values), while the electron-withdrawing bromine would make it easier.
Upon forming a complex with a redox-active metal like iron or cobalt, new redox processes corresponding to the metal center will appear in the voltammogram (e.g., the Fe(II)/Fe(III) couple). aalto.firesearchgate.net The potential of this metal-centered redox couple is highly dependent on the electronic properties of the coordinating ligand. aalto.fi
CV data provides key information:
Redox Potentials (E½): The formal potentials for oxidation and reduction processes.
Electron Transfer Kinetics: The reversibility of a redox event indicates the stability of the oxidized or reduced species on the timescale of the experiment. frontiersin.org
Stability: Irreversible peaks can suggest that the electron transfer is followed by a chemical reaction, indicating instability of the redox product. aalto.fi
This data is vital for applications in redox flow batteries, catalysis, and electrochromic devices. frontiersin.orgresearchgate.netelectrochemsci.org
Table 3: Illustrative Redox Potential Data for Related Bipyridine Complexes This table presents data for analogous compounds to illustrate typical electrochemical values. Potentials are often reported vs. a reference electrode like Ag/AgCl or Fc/Fc⁺.
Other Advanced Characterization for Material Insights
Mössbauer Spectroscopy for Electronic State and Coordination Changes
Mössbauer spectroscopy is a nuclear technique that is highly sensitive to the local chemical environment of specific isotopes, most commonly ⁵⁷Fe. This technique would not be applicable to the free ligand [3,3'-Bipyridin]-2-amine, 5-bromo-, but it would be an exceptionally powerful tool for characterizing its iron complexes.
By probing the nuclear energy levels of an iron atom within a complex, Mössbauer spectroscopy can precisely determine:
Oxidation State: The isomer shift (δ) is highly sensitive to the s-electron density at the nucleus and can unambiguously distinguish between Fe(II) and Fe(III) states.
Spin State: The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient. It can differentiate between high-spin and low-spin electronic configurations.
Coordination Environment: Changes in ligand binding, symmetry, and bonding are reflected in both the isomer shift and quadrupole splitting values.
For instance, in a study of an iron(II) complex that exhibits spin crossover, Mössbauer spectroscopy showed distinct spectra at different temperatures, corresponding to changes in the spin state of the iron center. youtube.com This technique is therefore invaluable for studying changes in the electronic structure of iron complexes during chemical or physical processes.
Electron Spin Resonance (ESR) for Radical Intermediates
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals or certain transition metal ions. libretexts.org For [3,3'-Bipyridin]-2-amine, 5-bromo-, ESR could be used to study its radical cation or anion, which could be generated chemically or electrochemically.
The ESR spectrum provides information about:
g-factor: An analogue to the chemical shift in NMR, which gives information about the electronic environment of the unpaired electron. libretexts.org
Hyperfine Coupling: The interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹H, ¹⁴N). The resulting splitting pattern reveals the distribution of the unpaired electron's wavefunction (spin density) over the molecule. allenpress.comucl.ac.uk
Studying the radical cation of [3,3'-Bipyridin]-2-amine, 5-bromo- would reveal how the spin density is distributed across the two pyridine rings and how it is influenced by the amino and bromo substituents. In metal complexes, ESR can also be used to study paramagnetic metal centers (e.g., Cu(II), high-spin Fe(III)) or to detect radical species formed during photochemical or electrochemical reactions. nih.gov
Table of Mentioned Compounds
Research Applications in Advanced Chemical Systems Utilizing 3,3 Bipyridin 2 Amine, 5 Bromo
Catalysis and Electrocatalysis
The application of [3,3'-Bipyridin]-2-amine, 5-bromo- and its derivatives as ligands in catalysis is a burgeoning field of study. The bipyridine moiety is a well-established N,N'-chelating ligand that can form stable complexes with a wide range of transition metals. The electronic and steric properties of the ligand can be modulated by the presence of the amine and bromo groups, influencing the catalytic activity and selectivity of the resulting metal complexes.
Homogeneous and Heterogeneous Catalysis with Metal Complexes
Metal complexes incorporating bipyridine-based ligands are instrumental in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, these complexes, often featuring metals like ruthenium, rhodium, iron, and cobalt, are soluble in the reaction medium and exhibit high activity and selectivity. nih.govnih.gov For instance, ruthenium-bipyridine complexes are known to be active in the hydrogenation of amides. nih.gov Iron(II) and cobalt(II) complexes with similar bipyridine-based ligands have demonstrated activity in ethylene (B1197577) oligomerization, leading to the production of α-olefins. vulcanchem.com
The versatility of these ligands extends to heterogeneous catalysis, where the catalytic complex is supported on a solid material. nih.gov This approach simplifies catalyst separation and recycling, addressing key principles of sustainable chemistry.
Electrocatalytic Reduction (e.g., CO2 Reduction)
The electrochemical reduction of carbon dioxide (CO2) into value-added chemical feedstocks is a critical area of research aimed at mitigating climate change and developing sustainable energy sources. Metal complexes with polypyridyl ligands, including derivatives of [3,3'-Bipyridin]-2-amine, 5-bromo-, have emerged as promising electrocatalysts for this transformation.
Rhenium and manganese tricarbonyl complexes with bipyridine ligands have been extensively studied for their ability to selectively reduce CO2 to carbon monoxide (CO). nsf.govescholarship.orgfrontiersin.org The catalytic cycle typically involves the reduction of the metal complex, followed by binding of CO2 and subsequent C-O bond cleavage. The presence of amine functionalities on the bipyridine ligand can influence the catalytic performance by acting as proton relays or by altering the electronic properties of the metal center. nsf.govescholarship.org For example, aniline-substituted rhenium bipyridyl electrocatalysts have been shown to selectively perform the 2e− reduction of CO2 to CO. nsf.gov
Computational and experimental studies on cobalt-polypyridine diamine complexes have revealed that the catalytic cycle proceeds through the formation of a metallocarboxylate intermediate. mdpi.com The ligand architecture plays a crucial role in stabilizing this intermediate and facilitating the subsequent steps of the catalytic process.
Photocatalysis and Photoredox Reactions
Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. acs.orgnih.govresearchgate.net Transition metal complexes, particularly those of ruthenium and iridium with polypyridyl ligands, are widely used as photocatalysts. nih.govbeilstein-journals.orgacs.org These complexes can absorb visible light to reach an excited state with potent redox properties, allowing them to engage in single-electron transfer (SET) processes with organic substrates. acs.orgnih.gov
The catalytic cycle can proceed through either an oxidative or a reductive quenching pathway. acs.org In the oxidative quenching cycle, the excited photocatalyst reduces an electron acceptor, while in the reductive quenching cycle, it is reduced by an electron donor, often a tertiary amine. acs.orgacs.org The resulting highly reducing or oxidizing species can then initiate the desired chemical transformation. The amine group in [3,3'-Bipyridin]-2-amine, 5-bromo- could potentially participate in such photoredox cycles.
Influence of Ligand Architecture on Catalytic Activity and Selectivity
For instance, in the context of CO2 reduction, the position of amine substituents on the bipyridine ligand can influence the catalytic efficiency. nsf.gov Studies on rhodium complexes with substituted bipyridine ligands for NADH regeneration have shown that the catalytic efficiency is inversely correlated with their redox potentials, which are in turn influenced by the electronic nature of the substituents. researchgate.net Similarly, in the context of ethylene oligomerization, the ligand environment directly affects the activity and selectivity of the iron-based catalyst. researchgate.net The ability to systematically modify the ligand structure, as is possible with [3,3'-Bipyridin]-2-amine, 5-bromo-, provides a powerful strategy for fine-tuning catalytic performance.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, hydrophobic forces, and van der Waals interactions. nih.govnih.gov The design of molecules that can spontaneously assemble into well-defined, functional architectures is a key goal in this field.
Building Blocks for Supramolecular Architectures
[3,3'-Bipyridin]-2-amine, 5-bromo- is an excellent candidate for use as a building block in the construction of supramolecular architectures. vulcanchem.comresearchgate.netnih.gov The bipyridine unit can participate in metal coordination, while the amine and bromo groups can engage in hydrogen bonding and halogen bonding, respectively. mdpi.com This combination of interaction motifs allows for the formation of diverse and complex structures.
The self-assembly of appropriately functionalized building blocks can lead to the formation of one-, two-, or three-dimensional networks with potential applications in materials science, such as the creation of porous materials for gas storage or separation. mdpi.com For example, the use of bromine-substituted 4,4'-bipyridine (B149096) as a linker has led to the formation of a one-dimensional coordination polymer with cobalt(II). mdpi.com Similarly, porphyrin-based building blocks with pyridyl substituents have been shown to self-assemble into non-centrosymmetric architectures through a combination of hydrogen bonding interactions. rsc.org The principles demonstrated in these systems can be applied to the design of supramolecular structures based on [3,3'-Bipyridin]-2-amine, 5-bromo-.
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The design of metal-organic frameworks (MOFs) and coordination polymers relies on the predictable coordination of metal ions by organic linkers. vulcanchem.com The bipyridine unit of [3,3'-Bipyridin]-2-amine, 5-bromo- serves as an excellent chelating N-donor ligand for the construction of these extended structures. mdpi.com The strategic placement of the amino and bromo groups offers further opportunities for post-synthetic modification or to influence the framework's properties through hydrogen bonding and halogen bonding interactions.
The formation of MOFs and coordination polymers typically involves the reaction of a metal salt with the organic linker under solvothermal conditions. researchgate.netnih.gov For instance, manganese(II) has been successfully used to create five new metal-organic frameworks with various 2,2'-bipyridyl derivatives, resulting in 3D framework structures. mdpi.com In these structures, the Mn(II) cations are often found in a distorted octahedral coordination environment, bonding to both oxygen atoms from carboxylate groups and nitrogen atoms from the bipyridine ligand. mdpi.com The resulting frameworks can exhibit interesting properties such as selective gas adsorption. mdpi.com
The amino group on the pyridine (B92270) ring can introduce additional functionality into the MOF structure. Amino-functionalized dicarboxylate ligands have been used to construct novel MOFs with d10 metal ions like Cd²⁺ and Zn²⁺. frontiersin.org These materials have shown promise as fluorescent sensors for metal ions. frontiersin.org Similarly, the bromine atom can participate in non-covalent interactions, such as halogen bonding, which can play a crucial role in the design and function of supramolecular systems. beilstein-journals.org
Table 1: Examples of Metal-Organic Frameworks with Bipyridyl Derivatives
| Compound/Ligand | Metal Ion | Resulting Structure | Key Findings | Reference |
| 2,2'-bipyridyl derivatives | Mn(II) | 3D framework | Paramagnetic behavior and selective gas adsorption. | mdpi.com |
| 2,2'-bithiophen-5,5'-dicarboxylate and 2,2'-bipyridyl | Mn(II) | 3D framework | Shows preferable adsorption of benzene (B151609) over cyclohexane (B81311) at high vapor pressures. | mdpi.com |
| Amino-functionalized dicarboxylate ligands | Cd(II), Zn(II) | 3D frameworks | Potential as fluorescent sensors for Cu²⁺ and Ag⁺. | frontiersin.org |
| 5-bromonicotinic acid | Cd(II), Co(II) | 2D and 1D coordination polymers | Luminescence and magnetic properties. | researchgate.net |
Macrocyclic and Oligopyridine Ligand Design for Self-Assembly
The structural motifs of [3,3'-Bipyridin]-2-amine, 5-bromo- are highly valuable in the design of macrocyclic and oligopyridine ligands that can undergo self-assembly into complex architectures. The bipyridine unit provides a well-defined binding site for metal ions, directing the assembly process.
Macrocyclic ligands containing pyridine groups are known to form stable complexes with a variety of metal ions. acs.org The synthesis of these macrocycles often involves the reaction of a di-functionalized pyridine derivative with a linking molecule. The amino and bromo groups on [3,3'-Bipyridin]-2-amine, 5-bromo- offer synthetic handles for its incorporation into larger macrocyclic structures. For example, palladium-catalyzed cross-coupling reactions are a common strategy for incorporating substituents onto pyridine rings, which can then be used in further synthetic steps. nih.gov
Oligopyridines, which are linear chains of pyridine rings, can self-assemble into helical structures, known as helicates, upon coordination with metal ions. acs.org The specific substitution pattern on the pyridine rings influences the pitch and stability of the resulting helix. The functional groups of [3,3'-Bipyridin]-2-amine, 5-bromo- can be used to control the solubility and electronic properties of such self-assembled structures. The self-assembly process is often driven by the coordination preferences of the metal ion and the steric and electronic properties of the oligopyridine ligand. acs.org
Molecular Recognition and Host-Guest Systems
The design of synthetic receptors for molecular recognition is a major goal in supramolecular chemistry. The rigid structure and functional groups of [3,3'-Bipyridin]-2-amine, 5-bromo- make it an attractive component for creating host molecules capable of selectively binding guest species. The bipyridine unit can act as a recognition site for metal ions or other electron-deficient guests, while the amino and bromo groups can participate in hydrogen bonding and halogen bonding interactions to enhance binding affinity and selectivity.
For instance, colorimetric sensor arrays have been developed for the discrimination of amines based on molecular recognition. illinois.edu These arrays often utilize metalloporphyrins and other dyes that change color upon interaction with the analyte. illinois.edu While not directly employing [3,3'-Bipyridin]-2-amine, 5-bromo-, the principles of using specific chemical interactions for recognition are relevant. A host molecule incorporating this bipyridine derivative could potentially be designed to bind specific analytes through a combination of metal coordination and hydrogen bonding.
Advanced Materials Science Applications
The unique electronic and structural features of [3,3'-Bipyridin]-2-amine, 5-bromo- make it a promising candidate for incorporation into advanced materials with specific optical, electronic, and sensing properties.
Luminescent and Photonic Materials
Transition metal complexes, particularly those with bipyridine and related ligands, are well-known for their luminescent properties. nih.govnih.gov These properties arise from metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) excited states. nih.gov The emission characteristics, such as wavelength, lifetime, and quantum yield, can be tuned by modifying the ligands and the metal center.
The incorporation of [3,3'-Bipyridin]-2-amine, 5-bromo- into metal complexes could lead to new luminescent materials. The amino group can act as an electron-donating group, potentially shifting the emission to longer wavelengths. The heavy bromine atom could enhance spin-orbit coupling, which may influence the rate of intersystem crossing and the phosphorescence efficiency. nih.gov For example, rhenium(I) tricarbonyl complexes with bipyridine ligands are known for their interesting photophysical behavior and high stability. nih.gov
Metal-organic frameworks can also exhibit luminescence, often originating from the organic linkers. researchgate.net MOFs constructed from ligands similar to [3,3'-Bipyridin]-2-amine, 5-bromo-, such as 5-bromonicotinic acid, have been shown to display intense photoluminescence in the solid state. researchgate.net
Table 2: Photophysical Properties of Representative Luminescent Metal Complexes
| Complex Type | Key Features | Potential Application | Reference |
| First-row transition metal complexes | Emission from charge-transfer excited states | Photosensitizers, emitters | nih.gov |
| Rhenium(I) tricarbonyl complexes | High stability and tunable emission | Bioimaging reagents | nih.gov |
| Osmium(II) complexes | NIR luminescence | Bioimaging, photodynamic therapy | nih.gov |
| MOFs with 5-bromonicotinic acid | Solid-state photoluminescence | Luminescent materials | researchgate.net |
Optoelectronic Devices
Optoelectronic devices function by converting electrical signals into optical signals, or vice versa. rroij.com Materials with tunable electronic and optical properties are essential for the development of these devices. azooptics.com Bipyridine-based materials, including coordination polymers and metal complexes, are being explored for applications in optoelectronics due to their charge-transfer characteristics and potential for forming well-ordered structures.
While direct applications of [3,3'-Bipyridin]-2-amine, 5-bromo- in optoelectronic devices are not yet widely reported, related systems demonstrate its potential. For example, ruthenium-terpyridine complexes have been incorporated into supramolecular wires and nanoparticle-based devices, exhibiting conductance switching upon light irradiation. beilstein-journals.org This behavior is attributed to plasmon-induced metal-to-ligand charge transfer. beilstein-journals.org The electronic properties of [3,3'-Bipyridin]-2-amine, 5-bromo- could be similarly exploited in such devices.
The development of new materials is crucial for advancing optoelectronic technologies. mdpi.com Porphyrin-based materials, for instance, have been studied for their optical and electronic properties, with a zinc(II) porphyrin complex showing potential as an optoelectronic material with an optical energy gap of 1.95 eV. doaj.org The integration of [3,3'-Bipyridin]-2-amine, 5-bromo- into such systems could lead to novel materials with tailored optoelectronic functions.
Chemical Sensors and Biosensors
The development of selective and sensitive chemical sensors and biosensors is a significant area of research. [3,3'-Bipyridin]-2-amine, 5-bromo- possesses features that make it a promising component for such sensors. The bipyridine unit can act as a binding site for specific analytes, particularly metal ions, leading to a detectable signal change, such as a change in fluorescence or color.
Luminescent transition metal complexes are often used as probes in biosensing and bioimaging. cityu.edu.hk The emission of these complexes can be quenched or enhanced upon binding to a target molecule. For example, rhenium bipyridine complexes have been synthesized for the recognition of glucose, where changes in fluorescence intensity are observed upon binding. nih.gov The amino group on [3,3'-Bipyridin]-2-amine, 5-bromo- could be functionalized to introduce specific recognition elements for other biologically relevant molecules.
Furthermore, MOFs can be designed to act as chemical sensors. frontiersin.org The pores of the MOF can be tailored to selectively adsorb certain molecules, and the presence of functional groups on the linkers can provide a signaling mechanism. An MOF constructed with [3,3'-Bipyridin]-2-amine, 5-bromo- could potentially be used to detect analytes that interact with the bipyridine, amino, or bromo moieties.
Adsorbents for Gas Storage and Environmental Remediation
The application of porous materials for gas storage, particularly for gases like carbon dioxide and methane, is an area of significant research. rsc.org Amine-functionalized porous organic polymers (POPs) and metal-organic frameworks (MOFs) are two major classes of materials studied for jejich high surface areas and tunable chemical properties that can enhance gas adsorption. rsc.org The amine groups can provide specific interaction sites for acidic gases like CO2, thereby increasing the material's selectivity and uptake capacity.
Similarly, in environmental remediation, materials capable of adsorbing heavy metal ions from aqueous solutions are of great importance. researchgate.net Chelating polymers, which contain functional groups that can bind to metal ions, are designed for this purpose. Bipyridine moieties are known to form stable complexes with a variety of metal ions, making them attractive components for such adsorbent materials. researchgate.netgoogle.com
Despite the general interest in these areas, specific studies detailing the synthesis and performance of adsorbents derived from [3,3'-Bipyridin]-2-amine, 5-bromo- for either gas storage or environmental remediation, including data on their adsorption capacities and detailed research findings, are not found in the surveyed scientific literature. While the structural features of [3,3'-Bipyridin]-2-amine, 5-bromo- suggest its potential as a ligand in MOFs or a monomer in POPs for these applications, dedicated research to explore and report on this potential appears to be limited or not publicly documented.
Further research would be necessary to synthesize and characterize materials based on this specific compound to determine their efficacy as adsorbents. Such studies would involve the creation of porous polymers or coordination frameworks and the subsequent testing of their performance in gas uptake or the removal of environmental pollutants, which would then allow for the generation of specific data tables and detailed findings.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for Complex Derivatives
The future synthesis of complex derivatives originating from [3,3'-Bipyridin]-2-amine, 5-bromo- will likely pivot towards sustainable and efficient methodologies. The presence of a bromine atom makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. mdpi.com Modern synthetic chemistry continues to seek greener alternatives, minimizing waste and energy consumption.
Future research will likely focus on:
Transition-Metal-Free Couplings: Exploring C-H functionalization and radical-mediated reactions could provide pathways to new derivatives without relying on precious metal catalysts. mdpi.com
Solid-Phase Synthesis: Attaching the bipyridine core to a solid support could enable high-throughput synthesis of a library of derivatives, which is particularly useful for screening biological activity or material properties. acs.org
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability of synthetic processes compared to traditional batch methods.
Catalyst Optimization: For metal-catalyzed reactions, developing more efficient catalysts, such as those with high turnover numbers or those based on more abundant metals like nickel or copper, remains a key goal. mdpi.com
The bromine atom is a prime site for reactions like Suzuki, Stille, and Negishi couplings, allowing for the introduction of a wide array of aryl, alkyl, or other functional groups. mdpi.comresearchgate.net Concurrently, the amine group can be functionalized through acylation, alkylation, or diazotization, further expanding the library of accessible complex molecules. mdpi.comrsc.org
Table 1: Potential Sustainable Synthetic Strategies for Derivatization
| Synthetic Strategy | Description | Potential Advantage | Reference |
|---|---|---|---|
| Suzuki Coupling with Polymer-Supported Reagents | Using a boronic acid or ester attached to a solid polymer support to react with the bromo-substituent. | Facilitates purification and catalyst recycling, aligning with green chemistry principles. | mdpi.com |
| Nickel-Catalyzed Reductive Couplings | Employing nickel catalysts, which are more earth-abundant and less expensive than palladium, for C-C bond formation. | Cost-effective and reduces reliance on precious metals. | mdpi.com |
| Electrochemical Synthesis | Using electric current to drive the coupling reactions, often under milder conditions and without chemical oxidants or reductants. | High degree of control, potential for automation, and avoids stoichiometric chemical waste. | mdpi.com |
| C-H Activation/Functionalization | Directly forming new bonds on the pyridine (B92270) rings by activating existing carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. | Increases atom economy and simplifies synthetic routes to complex molecules. | mdpi.com |
Exploration of New Coordination Modes and Metallosupramolecular Topologies
Bipyridines are cornerstone ligands in coordination chemistry and the construction of self-assembled metallosupramolecular architectures. mdpi.com The specific substitution pattern of [3,3'-Bipyridin]-2-amine, 5-bromo- offers intriguing possibilities for creating novel metal complexes and materials. The 3,3'-linkage creates a different bite angle and geometry compared to the more common 2,2'- or 4,4'-bipyridines, and the electronic effects of the amino (electron-donating) and bromo (electron-withdrawing) groups can fine-tune the properties of the resulting metal complexes. figshare.comacs.org
Future research in this area could explore:
Asymmetric Ligand Design: The inherent asymmetry of the ligand could be exploited to synthesize chiral metal complexes, which are of high interest in asymmetric catalysis. mdpi.com
Multinuclear Complexes: The flexible N-donor set could facilitate the assembly of polynuclear clusters with interesting magnetic or catalytic properties. figshare.com
Stimuli-Responsive Materials: The amine group could be protonated or modified, potentially leading to metal-organic frameworks (MOFs) or coordination polymers that respond to changes in pH or other external stimuli.
Porous Materials: Using this ligand as a building block for MOFs could result in materials with tailored pore sizes and functionalities, suitable for gas storage, separation, or catalysis.
The interplay between the metal ion's preferred coordination geometry and the ligand's steric and electronic profile could lead to the formation of unique and non-classical three-dimensional structures. mdpi.comnih.gov
Table 2: Potential Coordination and Supramolecular Structures
| Structure Type | Description | Potential Application | Reference |
|---|---|---|---|
| Chiral Metallacycles | Discrete, cyclic structures formed from the self-assembly of the ligand with metal ions, where the ligand's asymmetry induces chirality. | Asymmetric catalysis, chiroptical materials. | mdpi.com |
| 1D Coordination Polymers | Linear chains of alternating metal ions and ligands. The substituents could influence inter-chain packing. | Conductive materials, sensors. | figshare.com |
| 2D and 3D Metal-Organic Frameworks (MOFs) | Extended crystalline networks with porous structures. The amine and bromo groups could be post-synthetically modified. | Gas storage, catalysis, chemical separation. | researchgate.net |
| Heterometallic Complexes | Complexes incorporating two or more different types of metal ions, potentially leading to synergistic properties. | Multifunctional catalysts, advanced magnetic materials. | figshare.com |
Integration with Machine Learning and AI for Predictive Design
The convergence of artificial intelligence (AI) and chemistry is revolutionizing molecular design. researchgate.net For a molecule like [3,3'-Bipyridin]-2-amine, 5-bromo-, which serves as a scaffold for numerous derivatives, machine learning (ML) offers a powerful tool to navigate the vast chemical space efficiently.
Unexplored avenues in this domain include:
Property Prediction: Training ML models to predict key properties such as binding affinity to biological targets, photophysical characteristics for OLEDs, or electrochemical potentials for catalysts. nih.govnih.gov This allows for the in silico screening of thousands of virtual derivatives before committing to laboratory synthesis.
Generative Models: Using variational autoencoders (VAEs) or other generative deep learning architectures to design entirely new derivatives with optimized properties. nih.gov The model can learn the underlying rules of chemical stability and desired function to propose novel, synthesizable structures.
Reaction Optimization: AI algorithms can analyze data from synthetic reactions to predict optimal conditions (temperature, solvent, catalyst), accelerating the development of the synthetic routes discussed in section 7.1.
Quantum Mechanical Integration: Combining ML with quantum mechanical calculations (like DFT) can create highly accurate models for predicting electronic structure and reactivity at a fraction of the computational cost of pure QM methods. researchgate.netgoogle.com
This data-driven approach can significantly reduce the time and resources required for the discovery of new functional molecules based on the [3,3'-Bipyridin]-2-amine, 5-bromo- scaffold.
Table 3: Illustrative AI-Driven Workflow for Molecular Design
| Step | AI/ML Tool | Objective | Reference |
|---|---|---|---|
| 1. Data Curation | Automated Data Extraction | Collect data on known bipyridine derivatives and their properties from literature and databases. | researchgate.net |
| 2. Featurization | Molecular Fingerprinting/Graph Neural Networks | Convert molecular structures into numerical representations that the ML model can process. | nih.govgoogle.com |
| 3. Model Training | Supervised Learning (e.g., Regression, Classification) | Train a model to learn the relationship between the molecular features and a target property (e.g., IC50, emission wavelength). | nih.gov |
| 4. Predictive Screening | Trained ML Model | Predict the properties of a large virtual library of derivatives based on the [3,3'-Bipyridin]-2-amine, 5-bromo- scaffold. | nih.gov |
| 5. De Novo Design | Generative Models (e.g., VAE, GANs) | Generate novel molecular structures optimized for the target property. | youtube.com |
| 6. Synthesis & Validation | (Experimental) | Synthesize the most promising candidates and experimentally verify their properties, feeding the new data back into the model. | mdpi.com |
Expanding Applications in Emerging Fields of Chemical Science
The unique combination of a bipyridine core with reactive amine and bromo functionalities positions [3,3'-Bipyridin]-2-amine, 5-bromo- as a valuable precursor for materials in several emerging fields. While bipyridines are already established in catalysis and as photosensitizers, the specific substitution pattern here allows for fine-tuning and novel applications. researchgate.net
Future research could target the following areas:
Pharmaceuticals and Chemical Biology: The aminopyridine structure is a common motif in bioactive molecules. ijssst.info Derivatives could be explored as inhibitors for targets like kinases or as functional probes for biological imaging. ijssst.infonih.gov
Organic Electronics: After derivatization, the bipyridine core could be incorporated into organic light-emitting diodes (OLEDs), where its coordination to metals like iridium or ruthenium can lead to highly efficient phosphorescent emitters. mdpi.comnih.gov The substituents would allow for tuning of the emission color and device performance.
Photocatalysis: Bipyridine complexes are central to photocatalysis, for example, in CO2 reduction or hydrogen evolution reactions. researchgate.net The electronic properties modified by the amine and bromo groups could lead to catalysts with enhanced efficiency or selectivity for specific chemical transformations.
Chemical Sensing: The ligand could be used to develop selective chemosensors. Binding of a target analyte (e.g., a metal ion or small molecule) to the bipyridine-metal complex could trigger a change in fluorescence or color, enabling detection. researchgate.net
The versatility of this compound ensures its potential relevance across a broad spectrum of chemical science, from medicine to materials.
Table 4: Potential Emerging Applications
| Field | Specific Application | Role of the Compound | Reference |
|---|---|---|---|
| Medicinal Chemistry | Kinase Inhibitors | Serves as a core scaffold for building molecules that can bind to the active sites of protein kinases, implicated in cancer. | ijssst.infonih.gov |
| Materials Science | Phosphorescent OLEDs | Acts as the ancillary ligand in iridium(III) or other heavy metal complexes to create materials for energy-efficient displays and lighting. | mdpi.comnih.gov |
| Sustainable Chemistry | CO₂ Reduction Photocatalyst | Forms stable complexes with metals like ruthenium or rhenium that can absorb light and catalyze the conversion of CO₂ into useful fuels. | researchgate.net |
| Analytical Chemistry | Fluorescent Chemosensor | Forms a complex that exhibits a change in its photophysical properties upon binding to a specific target analyte. | researchgate.netresearchgate.net |
Q & A
Q. Methodological Answer :
- : Assign aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.0–6.0 ppm). Coupling patterns distinguish adjacent pyridine rings .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] at m/z 280.02 for CHBrN) and isotopic patterns for bromine (1:1 ratio for ) .
- FT-IR: Identify N-H stretches (3300–3500 cm) and C-Br vibrations (600–800 cm) .
Advanced: How do crystallographic studies resolve ambiguities in molecular conformation?
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) reveals bond angles, torsion angles, and intermolecular interactions. For example, [3,3'-Bipyridin]-2-amine derivatives exhibit intermolecular N-H···N hydrogen bonds (2.8–3.0 Å) that stabilize crystal packing . SHELX software refines structures using least-squares minimization, with R-factors <5% for high-resolution data. Discrepancies between computational models (e.g., Gaussian-optimized geometries) and experimental data often arise from crystal-packing forces, necessitating complementary techniques like PDF analysis .
Basic: What are common impurities in [3,3'-Bipyridin]-2-amine, 5-bromo- synthesis, and how are they mitigated?
Methodological Answer :
Major impurities include:
- Debrominated byproducts: Controlled by limiting reaction time and using excess brominating agent.
- Di-brominated isomers: Reduced via low-temperature reactions (−10°C to 0°C) .
- Unreacted starting materials: Removed via aqueous workup (e.g., NaSO washes) .
HPLC (C18 column, acetonitrile/water gradient) or TLC (silica, ethyl acetate/hexane) monitors purity (>95% typical) .
Advanced: How can computational modeling predict biological interactions of [3,3'-Bipyridin]-2-amine derivatives?
Methodological Answer :
Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like kinase enzymes or DNA. For brominated bipyridines, electrostatic potential maps highlight nucleophilic regions (amine groups) for covalent interactions. QSAR models correlate logP values (2.5–3.5) with membrane permeability, while toxicity is predicted via ADMET tools (e.g., SwissADME). Experimental validation includes enzyme inhibition assays (IC) and cytotoxicity profiling (MTT assay) .
Basic: What safety protocols are essential when handling brominated pyridines?
Q. Methodological Answer :
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of bromine vapors.
- Waste Disposal: Neutralize brominated waste with NaHCO before disposal in halogenated waste containers .
Advanced: How does the electronic effect of bromine influence the reactivity of [3,3'-Bipyridin]-2-amine?
Methodological Answer :
Bromine’s electron-withdrawing effect deactivates the pyridine ring, reducing nucleophilic aromatic substitution (NAS) rates. However, it enhances electrophilic substitution at meta positions. Cyclic voltammetry shows a redox potential shift (ΔE ≈ −0.3 V vs. SCE) due to bromine’s inductive effect. DFT calculations (B3LYP/6-311+G(d,p)) confirm increased LUMO energy at the brominated ring, directing cross-coupling reactions to specific sites .
Basic: What solvents and conditions are optimal for recrystallizing [3,3'-Bipyridin]-2-amine, 5-bromo-?
Methodological Answer :
Ethanol/water (7:3 v/v) or DCM/hexane mixtures are ideal due to moderate solubility. Slow cooling (0.5°C/min) yields needle-like crystals. For hygroscopic batches, anhydrous THF with antisolvent (diethyl ether) is used .
Advanced: How do steric effects in [3,3'-Bipyridin]-2-amine derivatives impact catalytic applications?
Methodological Answer :
Bulky substituents (e.g., bromine at C5) hinder coordination in metal complexes (e.g., Ru or Ir), reducing catalytic turnover in oxidation reactions. Steric maps (calculated via Molclus) show that ligands with >120° bite angles are suboptimal for small-molecule activation. Contrastingly, steric bulk enhances enantioselectivity in asymmetric catalysis (e.g., up to 90% ee in hydrogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
